Methyl 9-hydroxynonanoate
Methyl 9-hydroxynonanoate
Brand Name:
Vulcanchem
CAS No.:
34957-73-8
VCID:
VC20751859
InChI:
InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3
SMILES:
COC(=O)CCCCCCCCO
Molecular Formula:
C10H20O3
Molecular Weight:
188.26 g/mol
Methyl 9-hydroxynonanoate
CAS No.: 34957-73-8
Cat. No.: VC20751859
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34957-73-8 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | methyl 9-hydroxynonanoate |
| Standard InChI | InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 |
| Standard InChI Key | RIZOOQYPYGPBOC-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCCCCCO |
| Canonical SMILES | COC(=O)CCCCCCCCO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator